molecular formula C13H17NO4 B1319915 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid CAS No. 98008-66-3

4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid

Cat. No.: B1319915
CAS No.: 98008-66-3
M. Wt: 251.28 g/mol
InChI Key: VCDKZPMRQQQCAZ-UHFFFAOYSA-N
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Description

4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is an organic compound with the molecular formula C12H15NO4. It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid typically involves the protection of the amino group of butanoic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of butanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like hydrochloric acid or trifluoroacetic acid for deprotection.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of deprotected amino acids or other functionalized derivatives.

Scientific Research Applications

4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in organic synthesis and peptide synthesis.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

    4-(((Benzyloxy)carbonyl)amino)butanoic acid: Similar structure but without the methyl group.

    N-Carbobenzoxy-4-aminobutyric acid: Another name for a similar compound with slight structural variations.

Uniqueness: 4-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is unique due to the presence of both the benzyloxycarbonyl group and the methyl group, which provide specific reactivity and protection properties in synthetic applications.

Properties

IUPAC Name

4-[methyl(phenylmethoxycarbonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-14(9-5-8-12(15)16)13(17)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDKZPMRQQQCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597532
Record name 4-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98008-66-3
Record name 4-{[(Benzyloxy)carbonyl](methyl)amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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